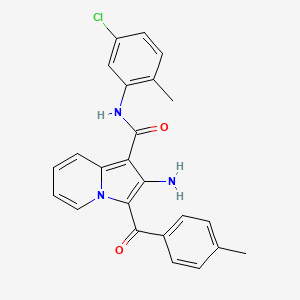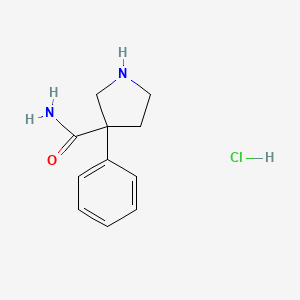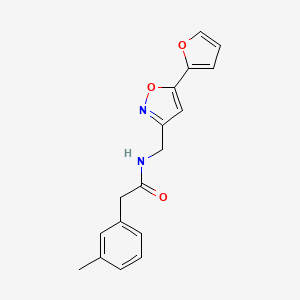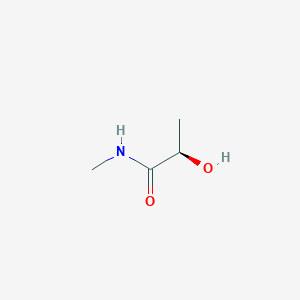![molecular formula C20H19N3O3 B2462861 N-(1-((2,3-二氢苯并[b][1,4]二噁英-2-基)甲基)-1H-吡唑-4-基)-2-苯基乙酰胺 CAS No. 1797875-43-4](/img/structure/B2462861.png)
N-(1-((2,3-二氢苯并[b][1,4]二噁英-2-基)甲基)-1H-吡唑-4-基)-2-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide” has been discussed in various studies . The synthesis process often involves multiple steps and can be complex. For instance, one method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been discussed in various studies . For instance, one study proposed a reaction mechanism involving an intramolecular aromatic electrophilic substitution .
科学研究应用
Medicinal Chemistry and Drug Development
The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a crucial role in medicinal chemistry. Several therapeutic agents incorporate this structural unit, demonstrating significant biological activities. Notable examples include:
- Silybin : A natural product found in Silybum marianum Gaertn, known for its antihepatotoxic activities .
Heterocyclic Chemistry
The compound’s imidazole moiety, with its five-membered heterocyclic structure, is of interest in synthetic chemistry. Imidazole derivatives have diverse applications, including:
- Biological Activity : Imidazole-containing compounds often exhibit biological potential due to their unique structure. Researchers explore their antimicrobial, antiviral, and antifungal properties .
Molecular Docking Studies
Given the compound’s complexity, it’s essential to investigate its interactions with biological targets. Molecular docking studies can reveal potential binding sites and guide drug design. For instance, researchers have performed molecular docking studies on indole derivatives as anti-HIV-1 agents .
作用机制
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
The compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The increased concentration of acetylcholine affects various biochemical pathways. One of the most significant effects is the enhancement of signal transmission in the nervous system . This can lead to improved cognitive function, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .
Pharmacokinetics
It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The result of the compound’s action is a moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . This can lead to an increase in acetylcholine levels, enhancing signal transmission in the nervous system and potentially improving cognitive function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . Additionally, factors such as the patient’s overall health, diet, and the presence of other medications can also influence the compound’s efficacy and potential side effects.
属性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(10-15-6-2-1-3-7-15)22-16-11-21-23(12-16)13-17-14-25-18-8-4-5-9-19(18)26-17/h1-9,11-12,17H,10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZVCPWBGWWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2462781.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2462786.png)

![[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2462788.png)


![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2462794.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2462796.png)

![(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B2462799.png)
![N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide](/img/structure/B2462801.png)